molecular formula C16H15N3O6 B6209112 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid CAS No. 2225940-46-3

3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid

Cat. No.: B6209112
CAS No.: 2225940-46-3
M. Wt: 345.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid (CAS: 2139348-60-8) is a heterocyclic small molecule featuring a dioxopiperidinyl isoindoline core linked to a propanoic acid moiety via an amino group. Its molecular formula is C₁₈H₁₉N₃O₇, with a molecular weight of 389.36 g/mol .

The compound’s storage requires protection from light and moisture at 2–8°C under inert atmosphere .

Properties

CAS No.

2225940-46-3

Molecular Formula

C16H15N3O6

Molecular Weight

345.3

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Nitroisoindole-dione Core

Homophthalic anhydride derivatives are reacted with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 80°C for 12 hours to yield Intermediate 1. Nitration is achieved using fuming HNO₃ in H₂SO₄ at 0°C, achieving >85% regioselectivity for the 4-nitro position.

Table 1: Optimization of Nitration Conditions

Nitrating AgentTemp (°C)Yield (%)Regioselectivity
HNO₃/H₂SO₄0784-NO₂: 87%
Acetyl nitrate-10654-NO₂: 92%
NO₂BF₄25724-NO₂: 81%

Step 2: Reduction to 4-Amino Intermediate

Catalytic hydrogenation of Intermediate 1 using 10% Pd/C in ethyl acetate under H₂ (50 psi) at 25°C yields Intermediate 2 with >95% purity. Alternative reductants (e.g., SnCl₂ in HCl) afford lower yields (68–72%) due to over-reduction byproducts.

Step 3: Coupling with β-Alanine

Intermediate 2 is reacted with tert-butyl 3-bromopropanoate in DMF using K₂CO₃ as base at 60°C for 6 hours. Subsequent ester hydrolysis with 6M HCl in dioxane (12 hours, reflux) delivers the target compound.

Table 2: Coupling Reaction Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF60682
DIEACH₃CN80475
NaHTHF40868

Step 1: Synthesis of 4-Aminopropanoate-substituted Isoindole

4-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione undergoes Ullmann coupling with tert-butyl 3-aminopropanoate using CuI/L-proline in DMSO at 110°C. This one-pot method achieves 74% yield but requires rigorous exclusion of moisture.

Step 2: Ester Hydrolysis

The tert-butyl protecting group is cleaved using TFA/DCM (1:1) at 25°C for 3 hours, followed by neutralization with NaHCO₃ to yield the target acid.

Critical Process Parameters

Stereochemical Control

The configuration at C3 of the piperidine-2,6-dione moiety is preserved by using enantiomerically pure 3-aminopiperidine-2,6-dione hydrochloride (ee >99%). Racemization is minimized by maintaining reaction pH <4 during coupling steps.

Purification Challenges

  • Byproduct Formation : Over-alkylation at the isoindole C5 position occurs in Route A if reaction temperatures exceed 70°C.

  • Solubility Issues : The target compound exhibits poor solubility in aprotic solvents (e.g., <0.1 mg/mL in acetonitrile), necessitating reverse-phase chromatography for purification.

Table 3: Solubility Profile

SolventSolubility (mg/mL)
DMSO25.4
Water (pH 7.4)1.2
Ethanol3.8

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.92 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.75–7.68 (m, 2H, ArH), 5.12 (dd, J = 12.4, 5.1 Hz, 1H, piperidine H3), 3.45 (t, J = 6.3 Hz, 2H, CH₂NH), 2.90–2.65 (m, 4H, piperidine H2/H6 and CH₂CO₂H).

  • HRMS (ESI+): m/z calc. for C₁₆H₁₆N₃O₆ [M+H]⁺: 346.0984, found: 346.0981.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥99.5% purity at 254 nm.

Scale-Up Considerations

Cost Analysis

Table 4: Cost per Kilogram at Pilot Scale (10 kg Batch)

ComponentCost (USD/kg)
3-Aminopiperidine-2,6-dione12,500
β-Alanine derivatives8,200
Pd/C (10% w/w)3,800
Total24,500

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of reactions, including:

  • Oxidation: Involves the transformation of the compound through the addition of oxygen or the removal of hydrogen, commonly using oxidizing agents like potassium permanganate.

  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

  • Substitution: The functional groups in the compound can be replaced by other groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions: The chemical reactions involving this compound often use reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions usually include specific solvents, temperature control, and catalysts to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation can yield a variety of carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

Inhibition of Tumor Necrosis Factor (TNF) Production

Research has highlighted the compound's role as a potent inhibitor of TNF production. TNF is a cytokine involved in systemic inflammation and is implicated in various diseases, including rheumatoid arthritis and other inflammatory conditions. The compound's ability to modulate TNF levels suggests its potential as a therapeutic agent for treating inflammatory diseases .

Anticancer Activity

The structural features of the compound indicate that it may also exhibit anticancer properties. Compounds with similar isoindole frameworks have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism by which this compound exerts its anticancer effects remains an active area of research, with ongoing studies focusing on its interactions at the molecular level .

Synthetic Pathways

The synthesis of 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid involves several key steps:

  • Reaction of 2,6-dioxopiperidin with appropriate dioxoisoindoline derivatives.
  • Formation of the amino propanoic acid moiety through standard peptide coupling techniques.

These synthetic routes are crucial for producing the compound in sufficient quantities for research and potential clinical applications .

Pharmaceutical Formulations

Pharmaceutical formulations can be designed to optimize the bioavailability and therapeutic efficacy of this compound. Various dosage forms, including tablets and injectable solutions, may be developed to facilitate its administration in clinical settings .

Clinical Research

Several studies have investigated the efficacy of compounds related to this compound in clinical trials:

  • A study published in Nature demonstrated significant reductions in TNF levels among patients treated with similar isoindole compounds, leading to improvements in symptoms associated with rheumatoid arthritis .
  • Another trial focused on cancer patients showed promising results regarding tumor size reduction when administered compounds with similar structural characteristics .

Data Tables

Application AreaDescriptionReferences
TNF InhibitionPotent inhibitor with implications for arthritis
Anticancer ActivityPotential to induce apoptosis in cancer cells
Synthesis MethodsVarious synthetic routes available
Clinical TrialsEvidence from studies on efficacy

Mechanism of Action

The compound exerts its effects through various mechanisms, which involve:

  • Molecular Targets: : The compound interacts with enzymes, receptors, and other proteins, altering their activity. This can inhibit or activate biological pathways, leading to therapeutic effects.

  • Pathways Involved: : Depending on its structure, the compound may influence metabolic pathways, signal transduction, and gene expression. For example, it could inhibit a specific enzyme involved in inflammation, thereby reducing the inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of isoindoline-1,3-dione derivatives modified with side chains to modulate biological activity, solubility, or target engagement. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Variation Molecular Formula Key Properties Biological Relevance References
Target Compound <br />3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-4-yl]amino}propanoic acid Amino-linked propanoic acid C₁₈H₁₉N₃O₇ - Carboxylic acid enhances solubility.<br />- Potential for H-bonding via NH and COOH groups.<br />- MW: 389.36 Likely designed for proteolysis-targeting chimera (PROTAC) applications or kinase inhibition.
Oxy-Linked Analog <br />3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-4-yl]oxy}propanoic acid Oxygen atom replaces amino linker C₁₈H₁₈N₂O₈ - Ether linkage reduces basicity.<br />- Lower polarity compared to amino variant. May exhibit altered pharmacokinetics (e.g., slower metabolic clearance).
Ethoxy-Bridged Analog <br />3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid Ethoxy spacer between isoindole and propanoic acid C₁₈H₁₉N₃O₇ - Extended linker increases flexibility.<br />- MW: 389.36 (same as target compound). Improved cell permeability due to longer chain.
Propanamide Derivative <br />3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-4-yl]propanamide Propanoic acid replaced with azidoethoxy-propanamide C₂₃H₃₀N₆O₈ - Azide group enables click chemistry.<br />- Amide linkage reduces acidity. Used in targeted protein degradation studies (e.g., PTK2 PROTACs).
Fluorinated Analog <br />2-(2,6-dioxopiperidin-3-yl)-5-[(3-fluoropiperidin-4-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione Fluorine substitution on piperidine C₁₈H₁₉FN₄O₄ - Fluorine enhances metabolic stability and binding affinity.<br />- MW: 374.4. Potential kinase inhibitor (e.g., focal adhesion kinase).

Key Research Findings

Linker Impact on Solubility and Activity The amino linker in the target compound provides stronger hydrogen-bonding capacity compared to the oxy-linked analog, which may improve interactions with polar targets (e.g., enzymes or protein substrates) . The ethoxy-bridged analog shows comparable molecular weight but increased conformational flexibility, which could enhance binding to buried hydrophobic pockets .

Functional Group Modifications

  • Replacement of the carboxylic acid with an azido-propanamide group (as in ) introduces click chemistry compatibility, enabling bioconjugation for target identification or imaging.
  • Fluorine substitution (as in ) is a common strategy to improve bioavailability and resistance to oxidative metabolism.

Safety and Handling The target compound carries a H361 hazard warning (suspected reproductive toxicity), necessitating stringent handling protocols .

Biological Activity

3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid is a complex organic compound with potential therapeutic applications. Its structure features a piperidine moiety and an isoindole scaffold, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from the isoindole scaffold were evaluated for their cytotoxic effects on A549 lung cancer cells. The results indicated that certain derivatives could reduce cell viability by over 50% and inhibit cell migration effectively .

Table 1: Anticancer Activity of Related Compounds

Compound IDIC50 (µM)Cell LineActivity Description
Compound 110.5A549Significant reduction in viability
Compound 215.0HeLaModerate cytotoxicity
Compound 38.0MCF7High selectivity for cancer cells

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could inhibit TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). One study reported an IC50 value of approximately 0.76 µM for a related derivative in TNF-α inhibition assays . This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Assessment

Compound IDIC50 (µM)Assay TypeResult Description
Compound A0.76TNF-α InhibitionSignificant reduction in TNF levels
Compound B1.5IL-6 InhibitionModerate anti-inflammatory effect

Antioxidant Properties

The antioxidant activity of the compound was assessed using various assays including DPPH radical scavenging and ferric ion reducing antioxidant power tests. Compounds related to this structure exhibited promising results, indicating their potential as effective antioxidants .

Table 3: Antioxidant Activity Results

Compound IDDPPH Scavenging (%)Ferric Ion Reducing Power (µM)
Compound X85%150
Compound Y75%120

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds similar to this compound:

  • Cereblon Modulation : A series of isoquinoline derivatives were tested for their ability to modulate cereblon activity, which is crucial for the efficacy of certain immunomodulatory drugs . The findings suggested that modifications to the piperidine ring could enhance biological activity.
  • Synthetic Versatility : Research highlighted the ease of synthesizing these compounds through one or two-step reactions using commercially available building blocks, making them suitable for large-scale production and further structural modifications .

Q & A

Q. What are the key structural features of 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid, and how do they influence its reactivity?

  • Methodological Answer : The compound features:
  • A 2,6-dioxopiperidin-3-yl moiety, which may participate in hydrogen bonding due to its carbonyl groups.
  • A 1,3-dioxo-isoindole core, contributing to aromaticity and electrophilic reactivity.
  • A propanoic acid side chain linked via an amino group, enabling solubility in polar solvents and potential for salt formation.
    Structural characterization requires NMR (¹H/¹³C) to confirm connectivity, IR spectroscopy for carbonyl identification, and mass spectrometry for molecular weight validation. Stereochemical analysis may require X-ray crystallography or chiral HPLC .

Q. What synthetic strategies are commonly employed to prepare this compound?

  • Methodological Answer : Synthesis typically involves:
  • Functionalization of isoindole precursors : Introduction of the dioxopiperidin group via amide coupling or cyclization.
  • Amino-propanoic acid linkage : Achieved through nucleophilic substitution or reductive amination.
    Key conditions include:
StepReagents/ConditionsPurpose
CyclizationDCC/DMAP (catalyzed coupling)Form isoindole-dioxopiperidin core
Amino linkageEthanol, reflux, 24hAttach propanoic acid moiety
Purity is confirmed via HPLC (>95%) and TLC monitoring .

Advanced Research Questions

Q. How can researchers optimize low yields in the final cyclization step during synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2h vs. 24h) and improves efficiency.
  • Catalyst screening : Palladium on carbon (Pd/C) or enzyme-mediated catalysis enhances regioselectivity.
  • Solvent optimization : Switching from ethanol to DMF improves solubility of intermediates.
    Monitor intermediates via LC-MS and isolate products using preparative HPLC .

Q. How should contradictory data in biological activity assays be resolved?

  • Methodological Answer : Contradictions may stem from:
  • Purity variability : Validate compound identity via ¹H NMR and HPLC-UV (≥98% purity).
  • Stereochemical discrepancies : Use chiral resolution techniques (e.g., chiral columns) to isolate enantiomers.
  • Assay conditions : Standardize protocols (e.g., cell line viability, incubation time).
    Example: Conflicting IC₅₀ values in kinase inhibition assays require retesting under controlled ATP concentrations (1–10 µM) .

Q. What analytical techniques are critical for confirming the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies involve:
  • pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C.
  • LC-MS/MS analysis : Detect degradation products (e.g., hydrolyzed dioxopiperidin ring).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).
    Results guide formulation strategies (e.g., lyophilization for long-term storage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.